molecular formula C12H13N B1301132 (R)-1-(2-Naphthyl)ethylamine CAS No. 3906-16-9

(R)-1-(2-Naphthyl)ethylamine

Cat. No. B1301132
CAS RN: 3906-16-9
M. Wt: 171.24 g/mol
InChI Key: KHSYYLCXQKCYQX-SECBINFHSA-N
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Description

(R)-1-(2-Naphthyl)ethylamine is a chiral compound that has been the subject of research due to its potential applications in various fields, including pharmaceuticals and asymmetric synthesis. The enantiomerically pure form of this compound is particularly valuable and has been prepared through different resolution processes.

Synthesis Analysis

The preparation of enantiomerically pure (R)-1-(2-Naphthyl)ethylamine has been achieved through an enzymatic kinetic resolution process. This method utilizes lipases as catalysts and has been optimized by varying factors such as the choice of acyl donors, solvents, substrate concentration, and temperature. A new acyl donor, 4-chlorophenyl valerate, was found to effectively inhibit non-selective amidation reactions, leading to high enantiomeric excess (ee) values of over 99% at a 50% conversion rate within 8 hours .

Another approach for synthesizing (R)-1-(2-Naphthyl)ethylamine is through recycling resolution. This process involves the use of D-tartaric acid as a resolving agent to separate the enantiomers of racemic (RS)-1-(2-naphthyl)ethylamine. The non-target enantiomeric isomers can be racemized and subjected to further resolution, allowing for the recycling of materials and improving overall yield. This method has resulted in a 30% yield of (R)-1-(2-naphthyl)ethylamine with a 98% enantiomeric excess .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (R)-1-(2-Naphthyl)ethylamine primarily include the enzymatic kinetic resolution and the recycling resolution processes. The enzymatic process leverages the selectivity of lipases to preferentially react with one enantiomer in the presence of an acyl donor, while the recycling resolution uses the differential solubility of diastereomeric salts formed with a chiral acid to separate the enantiomers. Both methods are designed to enhance the production of the desired (R)-enantiomer while minimizing the formation of the (S)-enantiomer.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-(2-Naphthyl)ethylamine are not extensively discussed in the provided papers. However, the high enantiomeric excess achieved indicates that the compound has a significant degree of stereochemical purity, which is essential for its potential applications. The optimal conditions for the enzymatic resolution, such as the use of toluene as a solvent, an amine concentration of 300 mmol/L, and a temperature of 40°C, suggest that the compound is stable and reactive under these conditions .

Scientific Research Applications

Synthesis and Drug Development

(R)-1-(2-Naphthyl)ethylamine is significant in the field of pharmaceutical synthesis. It serves as a key chiral intermediate in the production of the calcimimetic drug cinacalcet hydrochloride. Techniques like engineering ω-transaminase from Arthrobacter sp. have been explored for its asymmetric reduction, enhancing the catalytic efficiency and thermostability for industrial synthesis (Cao et al., 2020).

Optical Resolution Methods

Optical resolution methods are essential for separating racemic mixtures of (R)-1-(1-naphthyl)ethylamine. Various dicarboxylic acid derivatives have been employed as resolving agents, demonstrating the compound’s versatility in stereoisomer separation and analysis (Bereczki et al., 2009).

Catalysis and Enantioselective Reactions

This compound has been used as a chiral modifier in enantioselective hydrogenation reactions, particularly in the conversion of ethyl pyruvate to ethyl lactate. Research has focused on optimizing reaction parameters like catalyst and modifier concentration, temperature, and pressure, to achieve high enantiomeric excesses (Minder et al., 1996).

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution processes have been employed for preparing enantiomerically pure (R)-1-(2-naphthyl)ethylamine. This involves investigating the effects of lipases, solvents, acyl donors, substrate concentration, and temperature to achieve optimal conditions for high conversion and enantiomeric excess (Fu et al., 2012).

Surface Chemistry and Molecular Interactions

The compound has been studied for its role in forming diastereomeric complexes on metal surfaces like Pt(111), offering insights into its potential in surface chemistry and molecular recognition applications (Goubert & McBreen, 2014).

Chiral Organometallic Compounds

(R)-1-(2-Naphthyl)ethylamine has been used in the synthesis of chiral organometallic compounds, particularly in the field of cyclometalation, showcasing its relevance in creating complex molecular architectures with potential applications in catalysis and material science (Chen et al., 2018).

Safety And Hazards

Safety information for related compounds indicates that they may cause skin and eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

(1R)-1-naphthalen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSYYLCXQKCYQX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365181
Record name (1R)-1-(Naphthalen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-Naphthyl)ethylamine

CAS RN

3906-16-9
Record name (1R)-1-(Naphthalen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-(2-Naphthyl)ethylamine
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Synthesis routes and methods I

Procedure details

A mixture of (R)-(+)-1-(2-napthyl)ethylamine (102.6 mg, 0.599 mmol), 2,4-dichloro-5-fluororo pyrimidine (100 mg, 0.599 mmol) and cesium carbonate (390 mg, 1.2 mmol) was dissolved in 1,4-dioxane (3 ml) and H2O (3 ml) in a 10 ml microwave vial. The mixture was stirred in the microwave reactor at 80° C. for 10 minutes. The residue was dissolved in CH2Cl2 (50 ml), washed with water (20 ml), brine (20 ml) dried (Na2SO4) and concentrated to get the crude intermediate 2-chloro-5-fluoro-pyrimidin-4-yl)-(1-naphthalen-2-yl-ethyl)-amine.
Quantity
102.6 mg
Type
reactant
Reaction Step One
[Compound]
Name
2,4-dichloro-5-fluororo pyrimidine
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of (R)-(+)-1-(2-napthyl)ethylamine (102.6 mg, 0.599 mmol), 2,4-dichloro-5-fluoro pyrimidine (100 mg, 0.599 mmol) and cesium carbonate (390 mg, 1.2 mmol) was dissolved in 1,4-dioxane (3 ml) and H2O (3 ml) in a 10 ml microwave vial. The mixture was stirred in the microwave reactor at 80° C. for 10 minutes. The residue was dissolved in CH2Cl2 (50 ml), washed with water (20 ml), brine (20 ml) dried (Na2SO4) and concentrated to get the crude intermediate 2-chloro-5-fluoro-pyrimidin-4-yl)-(1-naphthalen-2-yl-ethyl)-amine.
Quantity
102.6 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of N-(1-naphthalen-2-yl-ethyl)-formamide (1.12 g), ethanol (10 mL) and 5 N sodium hydroxide (10 mL) is heated at reflux for 1 hour. The solution is cooled, poured into water and extracted with ether. The ether solution is dried with anhydrous potassium carbonate, filtered and concentrated to give the product (0.95 g) as a pale yellow oil.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
S Fu, G Xu, Y Chen, J Wu, L Yang - Chinese Journal of Organic …, 2012 - sioc-journal.cn
Enantiomerically pure (R)-1-(2-naphthyl) ethylamine was firstly prepared by an efficient enzymatic kinetic resolution process. The effects of lipases, solvents, acyl donors, substrate …
Number of citations: 1 sioc-journal.cn
Y Imai, K Murata, K Kawaguchi, T Harada, Y Nakano… - 2009 - Wiley Online Library
A novel crystalline supramolecular organic fluorophorehaving a 2 1 ‐helical columnar structure has been prepared by solid‐state co‐grinding crystallization using crystals of 2‐…
B Wang, C Zhang, Q He, H Qin, G Liang, W Liu - Molecular Catalysis, 2018 - Elsevier
The resolution of (R,S)-1-(1-naphthyl)ethylamine ((R,S)-NEA) by Candida antarctica lipase B (CALB) in ionic liquids (ILs) containing 1-alkyl-3-methylimidazolium cations ([C n mim] + ) …
Number of citations: 13 www.sciencedirect.com
M Enamullah, AKMR Uddin, AC Chamayou… - … für Naturforschung B, 2007 - degruyter.com
Condensation of salicylaldehyde with enantiopure (R)-(1-aryl-ethyl)amines yields the enantiopure Schiff bases (R)-N-(1-aryl-ethyl)salicylaldimine (HSB*; aryl = phenyl, 2-methoxyphenyl…
Number of citations: 44 www.degruyter.com
T Kimoto, N Shiota, T Kinuta, T Sato, N Tajima… - Tetrahedron, 2011 - Elsevier
Solid-state chiral supramolecular thiophene fluorophore has been successfully prepared by using chiral (R)-1-(2-naphthyl)ethylamine and 5-bromothiophene-2-carboxylic acid. This …
Number of citations: 6 www.sciencedirect.com
I Szatmári, R Sillanpää, F Fülöp - Tetrahedron: Asymmetry, 2008 - Elsevier
New optically active aminonaphthols were obtained by condensation of 2-naphthol, benzaldehyde and (R)-(+)-1-(1-naphthyl)ethylamine or (R)-(+)-1-(2-naphthyl)ethylamine. Their N-…
Number of citations: 40 www.sciencedirect.com
M Tichý, J Günterová, J Závada - Collection of Czechoslovak …, 1997 - cccc.uochb.cas.cz
The title induction has been observed in the reaction of achiral 2,2',6,6'-tetrakis(bromomethyl)biphenyl with centrally chiral (R)-1-phenylethylamine, (R)-1-(1-naphthyl)ethylamine and (R)…
Number of citations: 9 cccc.uochb.cas.cz
A Sandberg, KE Markides, E Heldin - Journal of Chromatography A, 1998 - Elsevier
Lasalocid, which has high affinity for porous graphitic carbon (PGC), has been dynamically adsorbed onto PGC and used in capillary liquid chromatography. Several enantiomers of …
Number of citations: 11 www.sciencedirect.com
W Chen, M Chen, JF Hartwig - Journal of the American Chemical …, 2014 - ACS Publications
We report asymmetric allylic alkylation of barium enolates of cyclic ketones catalyzed by a metallacyclic iridium complex containing a phosphoramidite ligand derived from (R)-1-(2-…
Number of citations: 79 pubs.acs.org
S GAO, WB LAN, YW LIN, LF LIAO… - Acta Physico-Chimica …, 2016 - ingentaconnect.com
Based on density functional theory (DFT) calculations, the molecular recognition of α,β-unsaturated carbonyl compounds and chiral molecules by uranyl-salophen receptors was …
Number of citations: 9 www.ingentaconnect.com

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